molecular formula C10H13Cl2OPS2 B158653 Phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester CAS No. 1713-97-9

Phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester

Cat. No. B158653
CAS RN: 1713-97-9
M. Wt: 315.2 g/mol
InChI Key: WFQFIEFLHILPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is synthesized through a complex process and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations.

Mechanism Of Action

The mechanism of action of phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester is not fully understood. However, studies have shown that this compound may act by inhibiting the activity of certain enzymes in bacteria and fungi, leading to their death. Further research is needed to fully understand the mechanism of action of this compound.

Biochemical And Physiological Effects

Phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacteria and fungi, including Candida albicans and Staphylococcus aureus. In addition, this compound has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.

Advantages And Limitations For Lab Experiments

One of the main advantages of using phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester in lab experiments is its ability to inhibit the growth of various bacteria and fungi. This makes it a potential candidate for the development of new drugs and agricultural products. However, the complex synthesis process and potential toxicity of this compound may limit its use in some experiments.

Future Directions

There are several future directions for research on phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester. One area of research is the development of new drugs and agricultural products based on this compound. Another area of research is the optimization of the synthesis process to make it more efficient and cost-effective. Finally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester involves several steps, including the reaction of chloromethyl methyl ether with p-chlorophenol, followed by the reaction of the resulting compound with diethyl phosphorochloridothioate. The final step involves the reaction of the resulting compound with isopropyl alcohol to obtain the desired product.

Scientific Research Applications

Phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been studied for its ability to control plant diseases and pests. In material science, this compound has been studied for its potential use in the development of new materials with unique properties.

properties

CAS RN

1713-97-9

Product Name

Phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester

Molecular Formula

C10H13Cl2OPS2

Molecular Weight

315.2 g/mol

IUPAC Name

chloromethyl-(4-chlorophenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H13Cl2OPS2/c1-8(2)13-14(15,7-11)16-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3

InChI Key

WFQFIEFLHILPBF-UHFFFAOYSA-N

SMILES

CC(C)OP(=S)(CCl)SC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)OP(=S)(CCl)SC1=CC=C(C=C1)Cl

synonyms

(Chloromethyl)phosphonodithioic acid S-(4-chlorophenyl)O-(1-methylethyl) ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.